4-Chloro-3-(difluoromethoxy)benzenesulfonyl chloride

Descripción general

Descripción

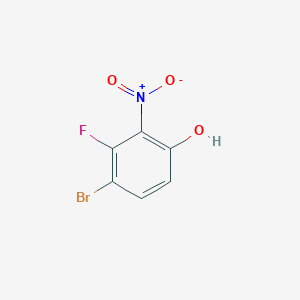

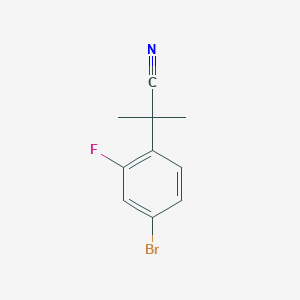

4-Chloro-3-(difluoromethoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H4ClF2O3S and a molecular weight of 242.63 . It is a liquid at room temperature .

Molecular Structure Analysis

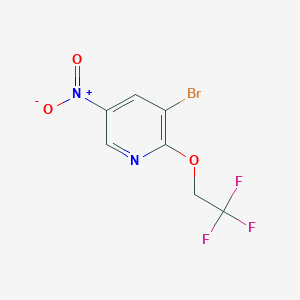

The molecular structure of 4-Chloro-3-(difluoromethoxy)benzenesulfonyl chloride consists of a benzene ring substituted with a chloro group, a difluoromethoxy group, and a sulfonyl chloride group . The InChI code for this compound is 1S/C7H4ClF2O3S/c8-14(11,12)6-3-1-5(2-4-6)13-7(9)10/h1-4,7H .Physical And Chemical Properties Analysis

4-Chloro-3-(difluoromethoxy)benzenesulfonyl chloride is a liquid at room temperature with a density of 1.523 g/mL at 25 °C . It has a boiling point of 265-266 °C . The refractive index n20/D is 1.5150 .Aplicaciones Científicas De Investigación

Colorimetric and Fluorescence Sensing

4-Chloro-3-(difluoromethoxy)benzenesulfonyl chloride derivatives have been used in the development of colorimetric and fluorescence probes for the selective detection of metal ions in aqueous solutions. For instance, a study described the synthesis of a chemosensing probe for the selective and sensitive detection of Sn2+ ions. This probe demonstrates fluorescence turn-on mode upon Sn2+ ion detection, with applications in bioimaging for distinguishing Sn2+ in cancer cells versus normal cells (Ravichandiran et al., 2020).

Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as intermediates in various chemical transformations. These compounds are key in synthesizing diverse privileged scaffolds through solid-phase synthesis, highlighting the versatility of sulfonyl chloride derivatives in chemical synthesis (Fülöpová & Soural, 2015).

Friedel-Crafts Sulfonylation

4-Chloro-3-(difluoromethoxy)benzenesulfonyl chloride derivatives have been applied in Friedel-Crafts sulfonylation reactions. For example, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids were used as reaction media for the sulfonylation of benzene with 4-methyl benzenesulfonyl chloride, leading to quantitative yields of diaryl sulfones. This showcases the application of sulfonyl chlorides in facilitating high-yield organic synthesis (Nara, Harjani, & Salunkhe, 2001).

Catalytic Oxidation Studies

Sulfonyl chlorides are involved in studies exploring the catalytic oxidation of chlorinated benzenes, providing insights into the kinetics and mechanisms of environmental pollutant degradation. These studies contribute to understanding how chlorinated compounds can be effectively broken down, aiding in environmental cleanup efforts (Lichtenberger & Amiridis, 2004).

Advanced Oxidation Processes

In environmental science, 4-Chloro-3-(difluoromethoxy)benzenesulfonyl chloride derivatives are used to study advanced oxidation processes. For example, research on the degradation of 4-chlorophenol using sulfate radicals generated from zero-valent iron and peroxydisulfate highlights the compound's role in enhancing pollutant removal efficiency at ambient temperatures (Zhao, Zhang, Quan, & Chen, 2010).

Safety and Hazards

This compound is classified as dangerous, with hazard statements H314 and H335 indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

4-chloro-3-(difluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O3S/c8-5-2-1-4(15(9,12)13)3-6(5)14-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNQMDZIUCNJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1524187.png)

![9,10-Bis[N-(2-naphthyl)anilino]anthracene](/img/structure/B1524200.png)